molecular formula C12H10N4O3 B8107328 Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate

Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate

Cat. No.: B8107328
M. Wt: 258.23 g/mol
InChI Key: YOJNTWDCTVUSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate (compound 5g) is a synthetic heterocyclic compound featuring a fused triazoloquinoxaline core. It is synthesized via multistep reactions, yielding 58.9% with a melting point of 157–159 °C . Key structural features include:

  • Ethyl ester group: Positioned at the 1-carboxylate position.
  • Benzyl substituent: Attached to the 5-position of the triazole ring.
  • Spectroscopic confirmation: ¹H-NMR (CDCl₃) signals at δ 1.57 (triplet, –CH₃), 4.67 (quartet, –O–CH₂–), and aromatic protons between δ 7.32–8.61 .

The compound is part of a broader class of triazoloquinoxaline derivatives explored for anti-inflammatory and anticonvulsant activities .

Properties

IUPAC Name

ethyl 4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c1-2-19-12(18)10-15-14-9-11(17)13-7-5-3-4-6-8(7)16(9)10/h3-6H,2H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJNTWDCTVUSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoxaline Ring Formation

Functionalization of the Triazoloquinoxaline Core

Metal-Free Sulfonylation

Aryl sulfonamides are synthesized without metals using 4-nitrobenzenesulfonyl chloride (4-NsCl) in dichloromethane (DCM) and pyridine.

Representative procedure:

  • Reactants: N-(2-Iodophenyl)-4-nitrobenzenesulfonamide (2.5 g), pyridine (1 mL), 4-NsCl (2.78 g).

  • Conditions: Stirred at room temperature for 1 hour.

  • Yield: 46% (pale orange solid).

Advanced Methodologies

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces aryl groups at the triazole moiety. A green protocol uses Pd(OAc)₂ and SPhos ligand in acetonitrile/water (3:1).

Data table: Scope of Suzuki coupling

SubstituentYield (%)
Electron-donating (e.g., -OCH₃)98
Electron-withdrawing (e.g., -NO₂)85
Biphenyl92

Ultrasound-Assisted Amidation

Ultrasound accelerates amide bond formation between triazoloquinoxaline esters and amines (e.g., benzylamine, cyclohexylamine).

Conditions:

  • Reactants: Methyl ester (5 mg), amine (3 equivalents).

  • Time: 15 minutes (vs. 12 hours conventionally).

  • Yield: 89–95%.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 4.27 (s, 2H, CH₂CO), 7.62–8.32 (m, aromatic H), 10.09 (s, triazole H).

  • ¹³C NMR: Peaks at 166–170 ppm confirm ester carbonyl groups.

Mass Spectrometry

  • Molecular ion (EI): m/z 274 [M⁺] for methyl esters.

  • Fragmentation: Loss of CO₂ (44 amu) and alkyl chains.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CyclocondensationHigh atom economyRequires harsh acids70–93
Metal-free sulfonylationNo transition metalsModerate yields36–80
Palladium catalysisBroad substrate scopeCostly catalysts85–98
Ultrasound amidationRapid kineticsSpecialized equipment89–95

Applications and Derivatives

Ethyl 4-oxo-4,5-dihydro-triazoloquinoxaline-1-carboxylate serves as a precursor for:

  • Anticancer agents : Derivatives show IC₅₀ values of 17–37 μM against HepG2 and MCF-7 cells.

  • Anticonvulsants : Compounds exhibit 50–70% seizure protection in metrazol models.

  • DNA intercalators : Binding affinity (IC₅₀ = 35 μM) comparable to doxorubicin .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or other nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of triazolo[4,3-a]quinoxaline compounds exhibit significant antiviral properties. In vitro studies have shown that certain analogs can inhibit viral replication effectively. For instance, compounds based on this scaffold have demonstrated activity against various viruses, including those responsible for respiratory infections and other viral diseases. The mechanism often involves interference with viral entry or replication processes .

Antimicrobial Properties

Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate and its derivatives have been evaluated for their antimicrobial efficacy against a range of bacterial strains. Preliminary studies suggest that these compounds possess notable antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance the antimicrobial potency of these compounds .

Anticancer Potential

The anticancer properties of triazoloquinoxaline derivatives are another area of active research. Compounds derived from this scaffold have shown promise in inhibiting the growth of various cancer cell lines. For example, in vitro assays demonstrated that certain derivatives could reduce cell viability significantly in melanoma and breast cancer cell lines at low concentrations. This suggests potential for development as chemotherapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Ager et al. (1988)Synthesis and evaluationDeveloped a new synthetic route for triazoloquinoxalines; identified promising antiviral activities against TMV (Tobacco Mosaic Virus) with EC50 values lower than existing treatments .
Pelliccia et al. (2020)Antimicrobial evaluationConducted a comprehensive study on various derivatives showing effective inhibition against multiple bacterial strains; highlighted the importance of structural modifications for enhanced activity .
MDPI Study (2023)Anticancer activityInvestigated the effects on A375 melanoma cell line; reported significant reduction in cell viability with specific derivatives at 10 µM concentration .

Mechanism of Action

The mechanism by which Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate exerts its effects involves intercalation into DNA[_{{{CITATION{{{_3{[1,2,4]Triazolo [4,3-a]quinoxaline and [1,2,4]triazolo 4,3-a .... This intercalation disrupts the normal function of DNA, leading to cell death. The compound targets various molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Triazoloquinoxaline Carboxamide Derivatives

A series of 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamides (e.g., 6j–6t) exhibit structural similarities to 5g but differ in substituents and bioactivity:

Compound Substituent (5-position) Yield (%) m.p. (°C) Key Activity (IC₅₀/ED₅₀)
5g Benzyl 58.9 157–159 Anti-inflammatory*
6j 4-Fluorobenzyl 45.3 182–184 Moderate anti-inflammatory
6p 3,4,5-Trimethoxybenzyl 61.2 198–200 High anti-inflammatory (IC₅₀ = 1.8 µM)
6d Heptyl 32.2 231–233 Not reported

Key Findings :

  • Substituent impact : Electron-withdrawing groups (e.g., fluorobenzyl in 6j ) enhance metabolic stability but reduce yield compared to 5g .
  • Bioactivity: 6p, with a trimethoxybenzyl group, shows superior anti-inflammatory activity by inhibiting LPS-induced NO release more potently than lead compounds .
  • Synthetic challenges : Aliphatic substituents (e.g., heptyl in 6d ) result in lower yields (32.2%) compared to aromatic analogs .

Triazoloquinoline Derivatives with Anticonvulsant Activity

Triazoloquinolines (e.g., 4a, 4g) share a fused triazole-quinoline core but differ in ring substitution patterns:

Compound Substituent ED₅₀ (MES test, mg/kg) Protective Index (PI)
4a 7-Benzyloxy 17.3 8.7
4g 1-Phenyl-7-benzyloxy 19.5 >13

Key Comparisons :

  • Structural divergence: Quinoxaline vs. quinoline cores influence target specificity. Triazoloquinoxalines (5g) are prioritized for inflammation, while triazoloquinolines (4a, 4g) target seizures .
  • Pharmacokinetics: The ethyl ester in 5g may offer better solubility than carboxamides, but anticonvulsant triazoloquinolines demonstrate superior safety profiles (e.g., 4g PI >13 vs. phenytoin PI ~6.5) .

Aldosterone Synthase Inhibitors

Pyridyl-substituted triazoloquinolines (e.g., CYP11B2 inhibitors) highlight the role of heteroaromatic substituents:

  • Metabolic stability : Pyridyl groups reduce CYP450-mediated degradation compared to 5g , which lacks metabolic data .

Biological Activity

Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate (CAS No. 2177259-04-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anti-inflammatory, anticancer, and antimicrobial activities supported by various studies and data.

  • Molecular Formula : C₁₂H₁₀N₄O₃
  • Molecular Weight : 258.24 g/mol
  • Structure : The compound features a quinoxaline core fused with a triazole ring and a carboxylate group.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives related to Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline. A notable study synthesized various derivatives and evaluated their efficacy using RAW264.7 cells exposed to lipopolysaccharide (LPS) to induce inflammation.

Key Findings :

  • Compound 6p , a derivative of the compound, showed significant inhibition of nitric oxide (NO) release and reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
  • The mechanism involved inhibition of COX-2 and iNOS pathways and downregulation of MAPK signaling.
CompoundNO Release Inhibition (%)TNF-α Reduction (%)IL-6 Reduction (%)
6p857065
D1605055
Ibuprofen756560

2. Anticancer Activity

The anticancer properties of quinoxaline derivatives have been extensively studied. For instance, compounds derived from Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline exhibit promising results against various cancer cell lines.

Case Study :
A study reported that certain derivatives demonstrated IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines.

CompoundCell LineIC50 (µg/mL)
Quinoxaline DerivativeHCT-1161.9
Quinoxaline DerivativeMCF-72.3
DoxorubicinHCT-1163.23

These findings suggest that the triazoloquinoxaline scaffold may be effective in targeting cancer cells with lower toxicity compared to traditional chemotherapeutics.

3. Antimicrobial Activity

Quinoxaline derivatives are also recognized for their antimicrobial properties. Studies have indicated that compounds with this scaffold can inhibit bacterial growth effectively.

Research Insights :
In vitro tests revealed that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate?

  • Methodology : The compound is synthesized via multi-step reactions involving cyclocondensation of 5-amino-1,2,4-triazoles with substituted aldehydes and ethyl acetoacetate. Key steps include:

  • Reagent Optimization : Use of aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) and ethyl acetoacetate under reflux conditions in ethanol or THF.

  • Catalysis : Acidic or basic catalysts (e.g., HCl, NaOH) to enhance cyclization efficiency.

  • Purification : Column chromatography with silica gel and elution systems (e.g., ethyl acetate/hexane mixtures) to isolate the target compound .

    • Data Table : Example Reaction Conditions
SubstrateCatalystSolventTemperatureYield (%)
5-Amino-1-phenyl-1H-triazoleHClEthanolReflux65–78
5-Amino-3-trifluoromethylNaOHTHF80°C70–85

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR Spectroscopy : 1H and 13C NMR to confirm the triazoloquinoxaline core and substituent positions (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ at m/z 367.12 for C15H13N4O3) .
  • X-ray Crystallography : For unambiguous confirmation of the fused heterocyclic structure (e.g., bond angles and dihedral angles) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Anti-inflammatory Screening :

  • NO Inhibition : LPS-induced RAW264.7 macrophages are treated with the compound (10–100 μM), and NO levels are measured via Griess reagent. IC50 values are calculated (e.g., 6p: IC50 = 8.2 μM) .
    • Anticonvulsant Testing :
  • MES and ScPTZ Models : Administered to rodents to assess seizure suppression (e.g., ED50 values reported for triazoloquinoxaline derivatives) .

Q. How is stability assessed under experimental conditions?

  • Metabolic Stability : Liver microsome assays (human/rat) quantify degradation over time (e.g., t1/2 > 60 min for derivatives with 3,4,5-trimethoxybenzyl groups) .
  • pH/thermal stability : Incubation in buffers (pH 2–12) at 37°C for 24h, followed by HPLC analysis .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its therapeutic potential?

  • Key Modifications :

  • Position 1 : Ethyl or trifluoromethyl groups enhance adenosine A1 receptor binding (e.g., Ki = 28 nM for CF3-substituted derivatives) .

  • Position 4 : Amino or cyclohexylamino groups improve A2 receptor selectivity (e.g., 128: IC50 = 21 nM at A2 vs. 275 nM at A1) .

  • Aromatic Ring : 8-Chloro substituents boost anticonvulsant activity (e.g., ED50 = 12 mg/kg in MES model) .

    • Data Table : SAR for Antidepressant Activity (Adenosine Receptor Affinity)
Substituent (Position 1)4-Position GroupA1 IC50 (nM)A2 IC50 (nM)
CF3NH-cyclohexyl283200
PhenylNH231021

Q. How do in vivo models validate its anti-inflammatory efficacy?

  • Murine Carrageenan-Induced Paw Edema :

  • Protocol : Compound 6p (10 mg/kg, oral) reduces edema by 65% at 4h post-administration, outperforming ibuprofen (45%) .
    • Cytokine Modulation : ELISA measures TNF-α and IL-6 suppression in serum (e.g., 6p reduces TNF-α by 70% at 20 mg/kg) .

Q. What mechanisms underlie its interaction with MAPK/COX-2 pathways?

  • Methodology :

  • Western Blotting : Compound 6p downregulates p38 and JNK phosphorylation in LPS-stimulated macrophages .
  • COX-2 Inhibition : Competitive ELISA shows direct binding (IC50 = 1.8 μM) .

Q. How are metabolic pathways and metabolite identification addressed?

  • Phase I Metabolism : CYP3A4/2D6-mediated oxidation generates hydroxylated metabolites (LC-MS/MS detection) .
  • Glucuronidation : UGT1A1 catalyzes conjugation, confirmed via recombinant enzyme assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

  • Case Example : While reports potent COX-2 inhibition for 6p, earlier studies on triazoloquinoxalines emphasize adenosine receptor antagonism .
  • Resolution :

  • Assay Variability : Differences in cell lines (RAW264.7 vs. neuronal models) and endpoint measurements (NO vs. cAMP).
  • Structural Analogs : Substituent variations (e.g., carboxamide vs. carboxylate) alter target selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.